N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenylmethanesulfonamide
CAS No.: 1351642-02-8
Cat. No.: VC4310488
Molecular Formula: C18H21N5O3S
Molecular Weight: 387.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351642-02-8 |
|---|---|
| Molecular Formula | C18H21N5O3S |
| Molecular Weight | 387.46 |
| IUPAC Name | N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-1-phenylmethanesulfonamide |
| Standard InChI | InChI=1S/C18H21N5O3S/c1-14-12-15(2)23(20-14)17-8-9-18(24)22(21-17)11-10-19-27(25,26)13-16-6-4-3-5-7-16/h3-9,12,19H,10-11,13H2,1-2H3 |
| Standard InChI Key | BBUGQJNCUYQIGR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNS(=O)(=O)CC3=CC=CC=C3)C |
Introduction
Molecular Formula and Weight
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Molecular Formula: C20H23N5O3S
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Molecular Weight: Approximately 421.5 g/mol
Structural Features
The compound consists of:
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A 3,5-dimethylpyrazole moiety, which is known for its bioactivity and stability.
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A pyridazinone core, a heterocyclic structure often associated with pharmacological activity.
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A sulfonamide group, which is a common feature in drugs with antibacterial or enzyme-inhibitory properties.
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A phenylmethane substituent, contributing to hydrophobic interactions in biological systems.
Chemical Classification
This compound can be classified as a heterocyclic sulfonamide derivative with potential for bioactivity due to its structural motifs.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions combining:
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Functionalization of the pyrazole ring with dimethyl groups.
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Formation of the pyridazinone core through cyclization reactions.
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Coupling of the pyridazinone with sulfonamide derivatives via nucleophilic substitution or amidation.
Detailed experimental procedures for similar compounds suggest the use of:
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Reagents such as hydrazine hydrate for pyrazole formation.
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Cyclization agents like acetic anhydride for pyridazinone synthesis.
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Sulfonyl chlorides for introducing the sulfonamide group.
Potential Pharmacological Targets
Due to its structural features, this compound may exhibit:
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Enzyme inhibition: The sulfonamide group is often involved in inhibiting enzymes like carbonic anhydrase or metalloproteinases.
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Anti-inflammatory properties: Pyrazole derivatives are known to act on pathways like COX (cyclooxygenase) or LOX (lipoxygenase).
Molecular Docking Studies
In silico docking studies on similar compounds suggest strong binding affinity to enzymes involved in inflammation and cancer pathways, such as 5-lipoxygenase (5-LOX) or kinases.
Spectroscopic Analysis
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NMR (Nuclear Magnetic Resonance):
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Proton signals for methyl groups on the pyrazole ring (~2 ppm).
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Aromatic protons from the phenyl group (~7–8 ppm).
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Signals corresponding to NH and CH groups in the sulfonamide and pyridazinone rings.
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming molecular weight.
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Infrared Spectroscopy (IR)
Key absorptions include:
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: ~3300 cm
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: ~1650 cm
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: ~1150–1300 cm
Medicinal Chemistry
The compound’s structural motifs suggest it could serve as:
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A lead molecule for developing anti-inflammatory drugs targeting COX/LOX pathways.
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A candidate for antimicrobial agents due to its sulfonamide group.
Drug Design
Its heterocyclic core makes it suitable for optimization via structure-based drug design (SBDD).
Limitations
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Lack of experimental biological data limits its immediate application.
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Potential toxicity associated with sulfonamides needs evaluation.
Future Research
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Conduct in vitro and in vivo studies to assess pharmacokinetics and pharmacodynamics.
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Optimize the structure to enhance selectivity and reduce side effects.
This compound represents a promising scaffold in medicinal chemistry, warranting further exploration through experimental studies and computational modeling.
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